molecular formula C₃₂H₄₅N₃O₅S B1140179 Nelfinavir Hydroxy-tert-butylamide CAS No. 213135-56-9

Nelfinavir Hydroxy-tert-butylamide

Cat. No. B1140179
CAS RN: 213135-56-9
M. Wt: 583.78
InChI Key:
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Description

Synthesis Analysis

Nelfinavir and its metabolite undergo complex synthesis processes. An efficient and environmentally friendly procedure has been described for the synthesis of nelfinavir and its intermediates, showcasing the meticulous steps involved in obtaining the active metabolite (Yan et al., 2008). The process involves one-pot synthesis techniques and the use of activating ester methodologies, highlighting the innovative approaches to synthesizing this important molecule.

Molecular Structure Analysis

The molecular structure of nelfinavir hydroxy-tert-butylamide plays a crucial role in its pharmacokinetic profile and its interaction with human immunodeficiency virus type 1 protease. Studies involving X-ray crystallography and molecular docking have provided insights into how this compound interacts with the enzyme, revealing the importance of its molecular architecture (Kaldor et al., 1997).

Chemical Reactions and Properties

The biotransformation of nelfinavir to its hydroxy-tert-butylamide metabolite involves the action of cytochrome P450 enzymes, particularly CYP2C19. This metabolic pathway not only affects the drug's pharmacological activity but also its pharmacokinetic profile, including aspects such as elimination half-lives and clearance rates (Payen et al., 2005).

Physical Properties Analysis

The physical properties of this compound, including solubility and stability, influence its pharmacokinetics and efficacy as a drug metabolite. Research has explored the stability of nelfinavir and its metabolites in plasma, providing critical insights into their long-term viability and effectiveness in therapeutic applications (Turner & Acosta, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity and binding affinity of this compound, determine its interaction with HIV protease and its role in inhibiting viral replication. The compound's ability to bind to the protease enzyme and its competitive inhibition characteristics are fundamental to its action mechanism against HIV (Hirani et al., 2004).

Scientific Research Applications

  • HIV Treatment and Pharmacokinetics : Nelfinavir hydroxy-tert-butylamide (M8) is an active metabolite of nelfinavir and plays a significant role in HIV therapy. It has been shown that cytochrome P450 2C19 (CYP2C19) is involved in the conversion of nelfinavir to M8, with this process being affected by genetic factors such as the CYP2C19*2 genotype (Burger et al., 2006). Additionally, the pharmacokinetics of nelfinavir and M8 in infants with HIV have been studied to develop population pharmacokinetic models (Payen et al., 2005), which are crucial for optimizing treatment regimens.

  • Stability and Metabolism Studies : Investigations into the stability of nelfinavir and M8 in plasma have been conducted. These studies are vital for understanding the drug's pharmacological properties and for designing appropriate storage and handling protocols (Turner & Acosta, 2000).

  • Potential Anticancer Properties : Nelfinavir and its metabolite M8 have been studied for repurposing as anticancer drugs due to their interactions with various targets like the pregnane X receptor (PXR), which plays a role in cancer cell proliferation and apoptosis. This represents a new avenue for cancer treatment (Burk et al., 2021).

  • Safety During Pregnancy : The safety and pharmacokinetics of increased doses of nelfinavir during pregnancy have been evaluated, focusing on the effects of the drug and its metabolite M8 in pregnant women and the implications for HIV treatment during pregnancy (Eke et al., 2018).

  • Antiviral Activities Beyond HIV : Studies have explored the potential of nelfinavir and M8 in treating other viral infections, such as SARS-associated coronavirus, demonstrating the broad-spectrum antiviral capabilities of these compounds (Yamamoto et al., 2004).

Mechanism of Action

Target of Action

Nelfinavir Hydroxy-tert-butylamide primarily targets the Human Immunodeficiency Virus Type 1 (HIV-1) protease and the Human Pregnane X Receptor (PXR) . The HIV-1 protease is an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . PXR is a xenosensing receptor that participates in the control of cancer cell proliferation and apoptosis .

Mode of Action

This compound acts as a competitive inhibitor of the HIV-1 protease by reversibly binding to the active site of the enzyme, preventing it from interacting with its substrate to produce mature and infectious viral particles . It also binds directly to the PXR ligand-binding domain, acting as a partial agonist and competitive antagonist .

Biochemical Pathways

The inhibition of the HIV-1 protease prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles . On the other hand, the interaction with PXR leads to modulation of PXR activity, which may impact various biochemical pathways, including those involved in cancer cell proliferation and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by factors such as body weight, which has been found to be a more appropriate predictor than age of the changes in the rate of metabolism, the elimination rate constant of Nelfinavir, and Nelfinavir clearance .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of immature, non-infectious viral particles due to the inhibition of the HIV-1 protease . Additionally, it exerts manifold off-target protein interactions, finally resulting in cancer cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the modulation of PXR activity by this compound may be impacted by the cellular environment

properties

IUPAC Name

(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O5S/c1-21-25(14-9-15-28(21)37)30(39)33-26(19-41-24-12-5-4-6-13-24)29(38)18-35-17-23-11-8-7-10-22(23)16-27(35)31(40)34-32(2,3)20-36/h4-6,9,12-15,22-23,26-27,29,36-38H,7-8,10-11,16-20H2,1-3H3,(H,33,39)(H,34,40)/t22-,23+,26-,27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEPDNKZXLVSOH-HKWSIXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

213135-56-9
Record name AG 1402
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213135-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Q & A

Q1: How does Nelfinavir Hydroxy-tert-butylamide (M8) interact with the pregnane X receptor (PXR), and what are the downstream effects of this interaction?

A1: this compound (M8), the major active metabolite of the HIV protease inhibitor Nelfinavir, acts as both a partial agonist and a competitive antagonist of PXR [, ].

    • Partial Activation: M8 can partially activate PXR, albeit with lower efficacy than full agonists, leading to a weaker induction of PXR target genes [].
    • Competitive Antagonism: M8 can compete with full agonists like rifampin for binding to PXR, thereby antagonizing their effects and reducing the induction of PXR target genes like ABCB1 and CYP3A4 [].

Q2: What is the pharmacokinetic profile of this compound (M8) in infants?

A2: In a study on infants perinatally infected with HIV-1 [], M8 exhibited the following pharmacokinetic characteristics:

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